2-(4-Methoxyphenyl)-2-methylpropanoyl chloride
Overview
Description
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms on the alpha carbon are substituted with a 4-methoxyphenyl group and a methyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride typically involves the acylation of 4-methoxyacetophenone. One common method is the Friedel-Crafts acylation, where 4-methoxyacetophenone reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed:
Substitution: Formation of 2-(4-Methoxyphenyl)-2-methylpropanamide or 2-(4-Methoxyphenyl)-2-methylpropanol.
Reduction: Formation of 2-(4-Methoxyphenyl)-2-methylpropanol.
Oxidation: Formation of 2-(4-Methoxyphenyl)-2-methylpropanoic acid.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of acylated products. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)acetyl chloride: Similar in structure but lacks the methyl group on the alpha carbon.
2-(4-Methoxyphenyl)propanoic acid: The carboxylic acid derivative of the compound.
4-Methoxybenzoyl chloride: Similar aromatic structure but with a different acyl group.
Uniqueness: 2-(4-Methoxyphenyl)-2-methylpropanoyl chloride is unique due to the presence of both a 4-methoxyphenyl group and a methyl group on the alpha carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in organic synthesis and various research applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-methylpropanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,10(12)13)8-4-6-9(14-3)7-5-8/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMBIANFVAGWAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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